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Compound of Interest

Compound Name:
1-Chloro-3-(1-

methoxyethyl)benzene

Cat. No.: B14122219

Get Quote

Structural Dynamics, Synthetic Pathways, and Pharmaceutical Applications

Executive Summary
1-(3-Chlorophenyl)ethyl methyl ether (IUPAC: 1-chloro-3-(1-methoxyethyl)benzene)

represents a specialized benzylic ether scaffold utilized primarily as a chiral building block in

medicinal chemistry and agrochemical synthesis.[1][2] Characterized by a meta-chloro

substituent on the aromatic ring and a methoxy-substituted benzylic carbon, this molecule

serves as a critical model for studying structure-activity relationships (SAR) in lability-controlled

drug design.[1] Its structural motif—combining lipophilic halogenation with an ether linkage—

mimics the pharmacophores found in various CNS-active agents and fungicidal compounds.[1]

This guide provides a comprehensive technical analysis of the molecule, detailing its

physicochemical profile, enantioselective synthetic routes, and analytical validation protocols.

[2]
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The molecule consists of a benzene ring substituted at the 3-position (meta) with a chlorine

atom, which exerts an inductive electron-withdrawing effect (-I), deactivating the ring towards

electrophilic aromatic substitution but increasing the acidity of benzylic protons.[2] The 1-

position bears a methoxyethyl group, introducing a chiral center at the benzylic carbon.[2]

Molecular Formula: C₉H₁₁ClO[1]

Molecular Weight: 170.64 g/mol [1]

Chirality: The benzylic carbon (C-alpha) is chiral, existing as (R)- and (S)-enantiomers.[1][2]

The biological activity of derivatives often depends strictly on this stereochemistry.

Physicochemical Profile
The following data represents the standard physicochemical properties for 1-(3-

chlorophenyl)ethyl methyl ether.

Property Value / Range Causality & Notes

Physical State Colorless to pale yellow liquid
Low molecular weight ether

lacking H-bond donors.[1]

Boiling Point ~85–90°C @ 12 mmHg

Estimated based on m-

chlorophenetole analogs;

lower than corresponding

alcohol due to lack of H-

bonding.[1]

LogP (Predicted) 2.8 – 3.1

Moderate lipophilicity driven by

the chloro-aryl moiety; suitable

for CNS penetration models.[1]

[2]

Density ~1.10 g/mL

Halogenation significantly

increases density relative to

non-chlorinated analogs.[1]

Solubility
Immiscible in water; Soluble in

THF, DCM, MeOH

Lipophilic ether oxygen

accepts H-bonds but cannot

donate.[2]
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Synthetic Methodologies
Synthesis is generally approached via the functionalization of the precursor alcohol, 1-(3-

chlorophenyl)ethanol (CAS: 6940-84-7).[1][2] For pharmaceutical applications, enantiopurity is

paramount.[2]

Route A: Racemic Synthesis (Williamson Ether
Synthesis)
Mechanism: SN2 Nucleophilic Substitution.[1][2] Utility: Production of reference standards or

non-chiral agrochemical intermediates.[1]

Protocol:

Deprotonation: Charge a flame-dried flask with 1-(3-chlorophenyl)ethanol (1.0 eq) and

anhydrous THF (0.5 M). Cool to 0°C.[1][2]

Activation: Add Sodium Hydride (NaH, 60% dispersion, 1.2 eq) portion-wise. Caution: H₂ gas

evolution.[1] Stir for 30 min to form the alkoxide.

Alkylation: Add Methyl Iodide (MeI, 1.5 eq) dropwise.[2]

Completion: Warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC

(Hexane/EtOAc 9:1).

Workup: Quench with sat. NH₄Cl.[1][2] Extract with Et₂O.[1][2] Dry over MgSO₄ and

concentrate.

Route B: Enantioselective Synthesis (Chemo-Enzymatic)
Mechanism: Asymmetric reduction of the ketone followed by stereoretentive methylation.[1][2]

Utility: High-value pharmaceutical intermediates requiring >98% ee.[1][3]

Workflow:

Asymmetric Reduction: 3-Chloroacetophenone is reduced using a chiral catalyst (e.g., (S)-

CBS-oxazaborolidine or a specific ketoreductase enzyme) to yield (S)-1-(3-

chlorophenyl)ethanol.[1][2]
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Methylation: Standard Williamson ether synthesis (as above) typically proceeds with

retention of configuration at the chiral center because the bond breaking occurs at the

oxygen-methyl interface, not the chiral benzylic carbon.[2]

Synthetic Pathway Visualization
The following diagram illustrates the divergence between racemic and enantioselective routes.

3-Chloroacetophenone
(CAS: 99-02-5)

Red: NaBH4 / MeOH

Red: (S)-CBS Catalyst
or Ketoreductase

(±)-1-(3-Chlorophenyl)ethanol

(S)-1-(3-Chlorophenyl)ethanol
(High ee%)

Methylation:
NaH / MeI / THF

(±)-Ether Product

(S)-Ether Product
(Active Isomer)

Click to download full resolution via product page

Caption: Divergent synthesis of 1-(3-chlorophenyl)ethyl methyl ether showing racemic vs.

enantioselective pathways.

Analytical Characterization (Self-Validating
Protocols)
To ensure scientific integrity, the identity of the synthesized compound must be validated using

the following spectroscopic markers.

Nuclear Magnetic Resonance (¹H NMR)
Solvent: CDCl₃, 400 MHz
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Moiety Shift (δ ppm) Multiplicity Integration
Assignment
Logic

Ar-H 7.10 – 7.40 Multiplet 4H

Typical meta-

substituted

benzene pattern.

[1]

CH-O 4.25 – 4.35
Quartet (J=6.5

Hz)
1H

Benzylic

methine,

deshielded by

oxygen and aryl

ring.[1][2]

O-CH₃ 3.20 – 3.25 Singlet 3H

Methoxy group;

sharp singlet

characteristic of

methyl ethers.

C-CH₃ 1.38 – 1.42
Doublet (J=6.5

Hz)
3H

Methyl group

coupled to the

benzylic methine.

[1]

Chiral HPLC Method
For enantiomeric excess determination (Route B products):

Column: Chiralcel OD-H or AD-H.[1]

Mobile Phase: Hexane : Isopropanol (98:2 to 90:10).[1][2]

Flow Rate: 0.5 – 1.0 mL/min.[1]

Detection: UV @ 254 nm (Aromatic absorption).[1][2]

Validation: Baseline separation of (R) and (S) enantiomers is required.[1][2]

Applications in Drug Development[2][4]
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Pharmacophore Utility
The 1-(3-chlorophenyl)ethyl moiety is a "privileged structure" in medicinal chemistry.[1][2]

Bioisosterism: The methyl ether often serves as a metabolically stable bioisostere for an

alcohol, improving blood-brain barrier (BBB) permeability by removing the hydrogen bond

donor while retaining the acceptor.[2]

Rivastigmine Analogs: While Rivastigmine (Exelon) utilizes a carbamate on the phenol and a

dimethylamine on the ethyl chain, the 1-phenylethyl core is structurally homologous.[2]

Derivatives of the title compound are used to explore ether-linked analogs for

acetylcholinesterase inhibition.[1]

Agrochemical Intermediates
The meta-chloro substitution pattern is highly prevalent in fungicides.[1] The ether derivative

serves as a lipophilic variant to test fungal membrane penetration compared to the more polar

alcohol precursors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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